

18-MC structure-activity relationship SAR

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Compound Focus: 18-Methoxycoronaridine

CAS No.: 188125-42-0

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Pharmacology and Core SAR of 18-MC

18-MC is a semi-synthetic derivative of the natural product ibogaine, designed to retain anti-addictive properties while reducing toxicity [1]. Its primary biological activity stems from being a selective $\alpha3\beta4$ nicotinic acetylcholine receptor antagonist [1].

The table below summarizes the key pharmacological characteristics that form the basis of its SAR:

Feature	Description & SAR Significance
Primary Target	$\alpha3\beta4$ nicotinic acetylcholine receptor (antagonist) [1].
Key SAR Insight	The methoxyethyl side chain at the 18-position is crucial for selective $\alpha3\beta4$ antagonism and reduced toxicity compared to ibogaine [1].

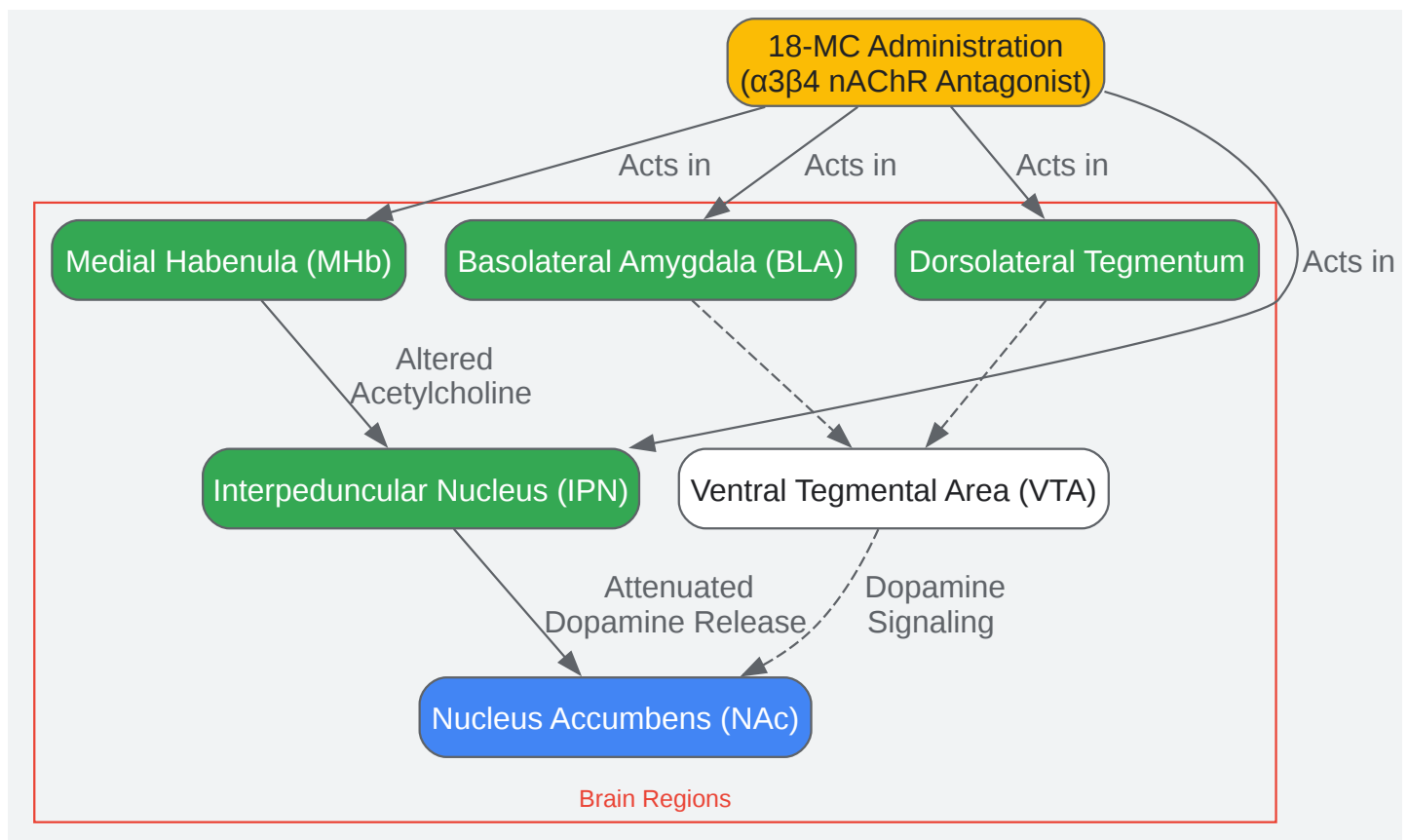
| **Notable Derivatives** | **18-MAC** (18-methylaminocoronaridine): More effective than 18-MC [1]. **ME-18-MC**: More potent than 18-MC [1]. | | **Therapeutic Application** | Preclinical efficacy in reducing self-administration of substances like morphine, cocaine, methamphetamine, nicotine, and sucrose; also produces anorectic effects [1]. |

Research indicates that modifications to the 18-MC structure can yield derivatives with improved profiles. For instance, the **methylamino analogue (18-MAC)** was found to be more effective, while the

methoxyethyl congener (ME-18-MC) was more potent than the original 18-MC [1]. These compounds maintain selectivity for the $\alpha 3\beta 4$ nicotinic receptor, with little to no effect on other targets like NMDA receptors, which is a key differentiator from ibogaine [1].

Proposed Neuropharmacological Pathway

The following diagram illustrates the primary neural pathway through which 18-MC is believed to exert its anti-addictive effects, based on animal studies [1].



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18-MC acts in specific brain regions to attenuate dopamine release in the reward pathway

Research and Development Status

18-MC has been investigated in clinical trials, but not yet for its original anti-addiction target. A Phase 2a study for **Opioid Use Disorder** was conducted in Q2 of 2022 [1]. It has also been evaluated in a Phase 2 trial in Brazil for **Cutaneous Leishmaniasis** due to a different mechanism of action (inhibition of $\alpha 9\alpha 10$ nicotinic receptors) [1].

Research Methodology and Data Gaps

For researchers aiming to explore the SAR of 18-MC further, the following approaches are standard in the field, though specific protocols for 18-MC are not detailed in the public domain [2] [3] [4]:

- **Molecular Descriptors:** In QSAR studies, molecules are characterized using numerical descriptors that quantify electronic, steric, and hydrophobic properties. For 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis), the three-dimensional structures of 18-MC and its analogues would need to be aligned and their steric and electrostatic fields analyzed [2] [4].
- **Model Construction and Validation:** Statistical or machine learning methods (e.g., partial least squares regression, support vector machines) are used to build a model linking the molecular descriptors to biological activity. Any robust QSAR model must be rigorously validated for predictive power and have its **domain of applicability** defined to indicate for which new compounds its predictions are reliable [2] [5] [3].

Currently, a publicly available, predictive QSAR model for 18-MC analogues seems to be absent from the literature. The SAR data discussed in the scientific literature remains qualitative or semi-quantitative, highlighting trends rather than providing a precise mathematical model [1].

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